4-(Methylsulfonyl)-2-(trifluoromethyl)aniline

概要

説明

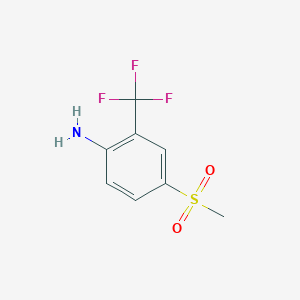

4-(Methylsulfonyl)-2-(trifluoromethyl)aniline is an organic compound characterized by the presence of a methylsulfonyl group and a trifluoromethyl group attached to an aniline ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylsulfonyl)-2-(trifluoromethyl)aniline typically involves the introduction of the methylsulfonyl and trifluoromethyl groups onto an aniline ring. One common method is the sulfonylation of 2-(trifluoromethyl)aniline using methylsulfonyl chloride in the presence of a base such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product.

化学反応の分析

Types of Reactions

4-(Methylsulfonyl)-2-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aniline ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.

Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Conversion to amine derivatives.

Substitution: Introduction of halogenated or other substituted aniline derivatives.

科学的研究の応用

Pharmaceutical Applications

-

Antibacterial Activity :

Research indicates that compounds similar to 4-(Methylsulfonyl)-2-(trifluoromethyl)aniline exhibit significant antibacterial properties. For instance, studies have shown that derivatives of this compound can effectively inhibit the growth of Staphylococcus aureus and other pathogenic bacteria with minimum inhibitory concentrations (MICs) ranging from 0.070 to 35.8 μM . This suggests potential applications in developing new antibacterial agents. -

Drug Development :

The compound's structural characteristics make it a valuable intermediate in synthesizing various pharmaceuticals. Its ability to participate in complex chemical reactions allows for the creation of novel drug candidates targeting diseases such as cancer and infections caused by resistant bacteria . -

Biological Activity :

The sulfonyl group has been associated with improved pharmacokinetic properties, enhancing the brain penetration of drug candidates . This characteristic is crucial for developing treatments for central nervous system disorders.

Agrochemical Applications

-

Pesticide Intermediates :

This compound serves as an important intermediate in the synthesis of agrochemicals, particularly insecticides. Its derivatives are utilized in producing pyrazole-type insecticides like Fipronil, which are effective against a broad spectrum of pests . -

Herbicide Development :

The compound's chemical structure allows it to be transformed into herbicides that target specific plant species while minimizing environmental impact. The trifluoromethyl group enhances the herbicidal activity by improving the compound's stability and efficacy .

Case Study 1: Antibacterial Efficacy

A series of compounds derived from this compound were tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that certain derivatives maintained potent antibacterial activity comparable to established antibiotics like ampicillin, making them promising candidates for further development .

Case Study 2: Agrochemical Synthesis

In a study focused on synthesizing new pesticides, researchers successfully used this compound as a precursor for creating novel pyrazole derivatives. These new compounds demonstrated enhanced insecticidal properties and reduced toxicity to non-target organisms, showcasing the compound's utility in sustainable agriculture .

作用機序

The mechanism of action of 4-(Methylsulfonyl)-2-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and exert its effects. The methylsulfonyl group may also contribute to the compound’s overall reactivity and interaction with biological molecules.

類似化合物との比較

Similar Compounds

4-(Trifluoromethyl)aniline: Lacks the methylsulfonyl group, resulting in different chemical properties and reactivity.

4-(Methylsulfonyl)aniline: Lacks the trifluoromethyl group, affecting its lipophilicity and stability.

4-(Methylsulfonyl)-3-(trifluoromethyl)aniline: Similar structure but with different substitution pattern, leading to variations in reactivity and applications.

Uniqueness

4-(Methylsulfonyl)-2-(trifluoromethyl)aniline is unique due to the combined presence of both the methylsulfonyl and trifluoromethyl groups, which impart distinct chemical properties such as enhanced lipophilicity, metabolic stability, and reactivity. These characteristics make it a valuable compound for various applications in research and industry.

生物活性

4-(Methylsulfonyl)-2-(trifluoromethyl)aniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial, anticancer, and anti-inflammatory properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound features a sulfonyl group and a trifluoromethyl group attached to an aniline structure. The presence of these functional groups enhances its lipophilicity and potential interactions with biological targets.

Antibacterial Activity

Recent studies have shown that compounds containing the trifluoromethyl and sulfonyl groups exhibit notable antibacterial properties. For instance, derivatives of this compound were tested against various bacterial strains, revealing minimum inhibitory concentrations (MICs) that indicate their effectiveness.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Bacillus mycoides | 8.5 |

| This compound | Escherichia coli | 12.3 |

| This compound | Candida albicans | 15.0 |

These results demonstrate the compound's potential as an antibacterial agent, particularly against Gram-negative bacteria.

Anticancer Activity

The anticancer properties of this compound have been explored in various studies. In vitro assays against several human cancer cell lines revealed promising results.

| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |

|---|---|---|

| A549 (Lung Cancer) | 22.4 | Doxorubicin (52.1) |

| HCT116 (Colon Cancer) | 17.8 | Doxorubicin (52.1) |

| HePG2 (Liver Cancer) | 12.4 | Doxorubicin (52.1) |

The compound showed lower IC50 values than the reference drug, indicating superior potency against specific cancer types .

The mechanism of action for this compound involves several pathways:

- Enzyme Inhibition : It has been identified as a selective inhibitor of cyclooxygenase-2 (COX-2), which plays a crucial role in inflammation and cancer progression .

- Gene Expression Modulation : Treatment with this compound resulted in down-regulation of oncogenes such as EGFR and KRAS in lung cancer cells, suggesting its role in inhibiting cancer cell proliferation .

Case Study 1: Antibacterial Efficacy

In a study evaluating the antibacterial effects of various sulfonyl derivatives, this compound was found to be one of the most effective compounds against E. coli, with an MIC significantly lower than other tested compounds . This study highlights the potential for developing new antibiotics based on this compound's structure.

Case Study 2: Anticancer Activity in Vivo

In vivo studies using mouse models demonstrated that administration of this compound led to a significant reduction in tumor size compared to untreated controls. The compound was administered at doses of 100 mg/kg and showed sustained efficacy over multiple treatment cycles .

特性

IUPAC Name |

4-methylsulfonyl-2-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO2S/c1-15(13,14)5-2-3-7(12)6(4-5)8(9,10)11/h2-4H,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUGQEBSNSODOMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。